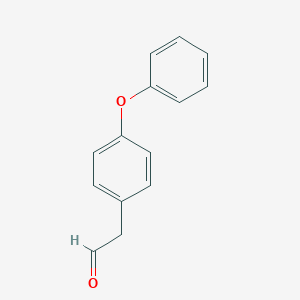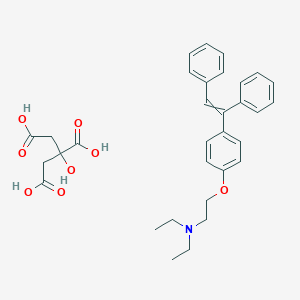
1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate, also known as tamoxifen citrate, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. Tamoxifen citrate is a synthetic compound that was first developed in the 1960s as a treatment for breast cancer. Since then, it has been extensively studied for its therapeutic potential in a variety of other diseases, including osteoporosis, cardiovascular disease, and Alzheimer's disease.
Mechanism Of Action
Tamoxifen citrate acts as a SERM by selectively binding to estrogen receptors and modulating their activity. Tamoxifen citrate binds to the estrogen receptor in a manner that is distinct from natural estrogen, leading to the inhibition of estrogen receptor-mediated gene transcription. Tamoxifen citrate also has antiestrogenic effects in breast tissue, making it an effective treatment for breast cancer.
Biochemical And Physiological Effects
Tamoxifen citrate has several biochemical and physiological effects, including the modulation of estrogen receptor activity, inhibition of cell proliferation, and induction of apoptosis. Tamoxifen citrate has been shown to have antiestrogenic effects in breast tissue, leading to the inhibition of breast cancer cell growth. Tamoxifen citrate has also been shown to have beneficial effects on bone density and cardiovascular health.
Advantages And Limitations For Lab Experiments
Tamoxifen citrate has several advantages for use in lab experiments, including its ability to selectively modulate estrogen receptor activity and its well-established safety profile. However, 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate citrate also has several limitations, including its potential for off-target effects and its variable bioavailability in different tissues.
Future Directions
There are several future directions for the use of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate citrate in scientific research. One area of research is the development of novel SERMs with improved selectivity and efficacy. Another area of research is the use of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate citrate in combination with other therapeutics for the treatment of various diseases. Additionally, the development of new methods for the delivery of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate citrate to specific tissues could lead to more targeted and effective therapies.
Synthesis Methods
Tamoxifen citrate is synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate citrate involves the reaction of 4-hydroxy1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate with citric acid, followed by the addition of diethylamine to form the final product. The purity and quality of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate citrate are critical for its use in scientific research, and several methods are available for the purification of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate citrate.
Scientific Research Applications
Tamoxifen citrate is widely used in scientific research for its ability to selectively modulate estrogen receptor activity. The use of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate citrate in research has led to significant advances in our understanding of the role of estrogen receptors in various diseases and has provided new insights into the development of novel therapeutics. Tamoxifen citrate is commonly used in research to study the effects of estrogen receptor activation on cell proliferation, differentiation, and apoptosis.
properties
CAS RN |
102433-95-4 |
|---|---|
Product Name |
1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate |
Molecular Formula |
C6H15Cl2NO |
Molecular Weight |
563.6 g/mol |
IUPAC Name |
2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H29NO.C6H8O7/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18,21H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
BVSZYRIHSSLOKJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
synonyms |
1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene citrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



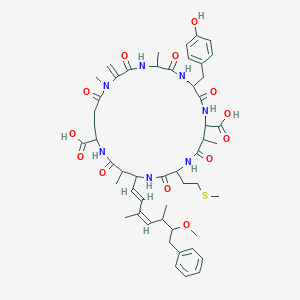
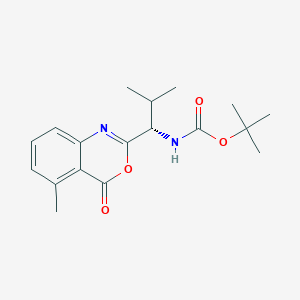
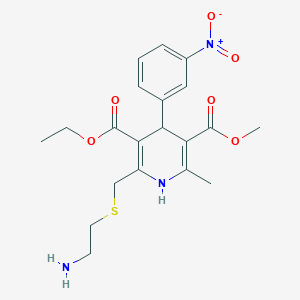
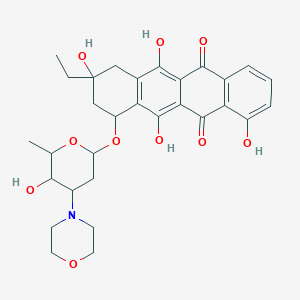
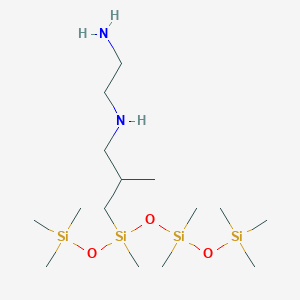
![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)
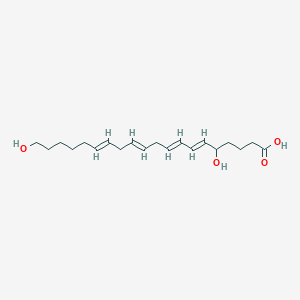
![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)
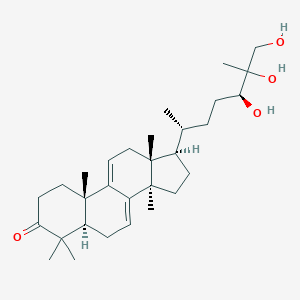
![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)
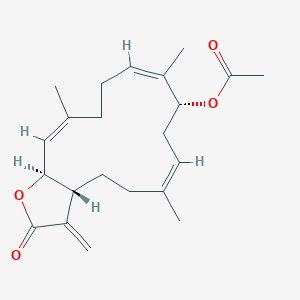
![[(3aS,4S,6Z,10Z,12S,14Z,15aS)-4-hydroxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B218174.png)

